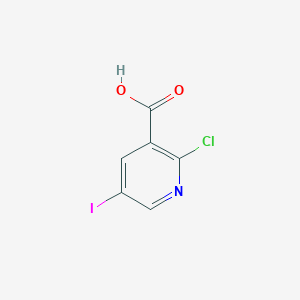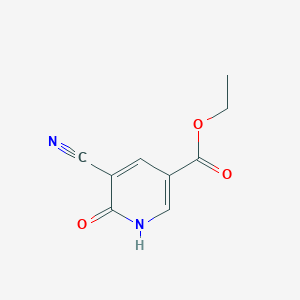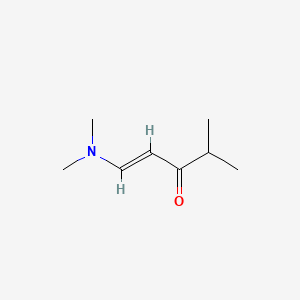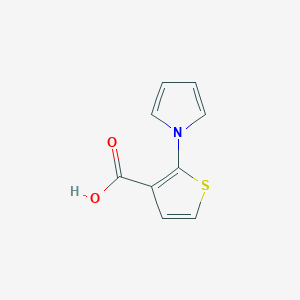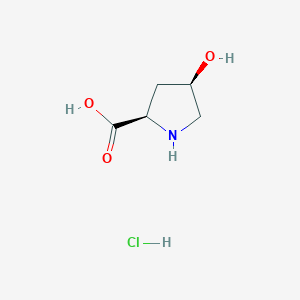
cis-4-Hydroxy-D-proline hydrochloride
Vue d'ensemble
Description
Cis-4-Hydroxy-D-proline hydrochloride (CAS Number: 2584-71-6) is an amino acid derivative. Its empirical formula is C5H9NO3 , and it has a molecular weight of 131.13 g/mol . This compound is also known by other names, including (2R,4R)-(+)-4-Hydroxy-2-pyrrolidinecarboxylic acid and D-allo-Hydroxyproline .
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of cis-4-Hydroxy-D-proline consists of a pyrrolidine ring with a hydroxyl group attached to the 4-position . The stereochemistry is (2R,4R) , indicating the configuration of the chiral centers .
Chemical Reactions Analysis
Cis-4-Hydroxy-D-proline hydrochloride is a versatile compound. It serves as a substrate for studying the specificity and kinetics of D-alanine dehydrogenase . Additionally, it can be used to analyze the substrate specificity of the amino acid transporter PAT1 .
Physical And Chemical Properties Analysis
Applications De Recherche Scientifique
Biochemistry and Molecular Biology
In the field of biochemistry and molecular biology, cis-4-Hydroxy-D-proline hydrochloride is used in the study of the metabolism of certain bacteria . Specifically, the hypO gene from Sinorhizobium meliloti, located within the trans-4-hydroxy-L-proline metabolic gene cluster, was successfully expressed in the host Pseudomonas putida . The purified HypO protein functioned as a FAD-containing cis-4-hydroxy-D-proline dehydrogenase with a homomeric structure . This enzyme showed significant activity for D-proline, confirming a previously proposed potential involvement in D-proline metabolism .
Animal Metabolism and Nutrition
In the field of animal metabolism and nutrition, cis-4-Hydroxy-D-proline hydrochloride has been studied for its antioxidant properties . Like trans-4-hydroxy-L-proline, the oxidation of cis-4-hydroxy-D-proline yields reactive oxygen species (ROS), and cis-4-hydroxy-L-proline inhibits tumor-cell growth via a caspase-independent mechanism . This has been demonstrated in studies with a rat pancreatic carcinoma cell line DSL6A .
Microbiology
In microbiology, cis-4-Hydroxy-D-proline hydrochloride is used in the study of the biosynthesis of neoviridogrisein II . The cis-4-hydroxy-D-proline is replaced with D-proline to improve the yield of neoviridogrisein II . This is achieved by selectively inhibiting certain effectors .
Cell Signaling
In the field of cell signaling, cis-4-Hydroxy-D-proline hydrochloride has been studied for its role in the formation of trans-4-hydroxy-L-proline residues in protein kinases B and DYRK1A, eukaryotic elongation factor 2 activity, and hypoxia-inducible transcription factor . These biochemical events contribute to the modulation of cell metabolism, growth, development, responses to nutritional and physiological changes (e.g., dietary protein intake and hypoxia), and survival .
Enzymatic Hydroxylation
In the field of enzymatic hydroxylation, cis-4-Hydroxy-D-proline hydrochloride is used in the preparation of cis-5-hydroxy-L-pipecolic acids . The process involves biotransformation and isomers separation and purification . L-pipecolic acids (L-Pip) was converted to cis-5HPA by whole-cell catalysis in water, which can reduce the loss of Fe (II) ions .
Antibody-Drug Conjugates (ADCs) and PROTACs
cis-4-Hydroxy-D-proline hydrochloride is used as a non-cleavable ADC linker in the synthesis of antibody-drug conjugates (ADCs) . It is also used as an alkyl chain-based PROTAC linker in the synthesis of PROTACs .
Orientations Futures
Propriétés
IUPAC Name |
(2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3.ClH/c7-3-1-4(5(8)9)6-2-3;/h3-4,6-7H,1-2H2,(H,8,9);1H/t3-,4-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJFFQAGTXBSTI-VKKIDBQXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@H]1C(=O)O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00487236 | |
| Record name | cis-4-Hydroxy-D-proline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00487236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-4-Hydroxy-D-proline hydrochloride | |
CAS RN |
77449-94-6 | |
| Record name | cis-4-Hydroxy-D-proline hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00487236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



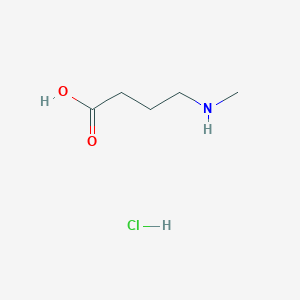
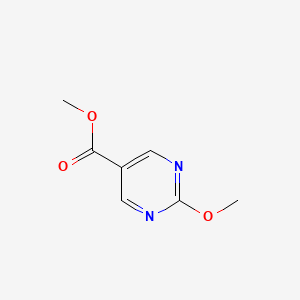
![5,7-Dichlorothieno[3,2-b]pyridine](/img/structure/B1315164.png)
